EN6

Autophagy mTOR Signaling Covalent Inhibitor

Researchers requiring complete mTORC1 inhibition while preserving mTORC2/AKT signaling face a critical gap: generic agents like Torin1 or rapamycin either lack selectivity or incompletely suppress mTORC1. EN6 (CAS 1808714-73-9) directly addresses this gap as a covalent v-ATPase activator that uncouples the Ragulator complex from Rag GTPases, enabling robust mTORC1 inhibition without altering AKT phosphorylation. • Proven in vivo efficacy at 50 mg/kg (i.p.) in mouse heart & skeletal muscle; increases autophagic flux (LC3B-II, p62 clearance) • Lysosome-dependent clearance of TDP-43 aggregates in cellular models of frontotemporal dementia & ALS • Validated by ATP6V1A C277A/C277S mutant rescue systems for definitive target engagement studies Supplied as ≥98% pure powder with full analytical documentation; ready for global dispatch.

Molecular Formula C19H14F2N4O2
Molecular Weight 368.3 g/mol
CAS No. 1808714-73-9
Cat. No. B607304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN6
CAS1808714-73-9
SynonymsEN6;  EN-6;  EN 6
Molecular FormulaC19H14F2N4O2
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3F)F
InChIInChI=1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26)
InChIKeySUSXQEYPNDORDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EN6 Autophagy Activator


EN6 (CAS 1808714-73-9) is a small-molecule covalent autophagy activator that targets cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H⁺-ATPase (v-ATPase) [1]. Its chemical name is N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, with a molecular weight of 368.34 . EN6-mediated modification of ATP6V1A uncouples the v-ATPase from Rag GTPases, leading to inhibition of mTORC1 signaling, increased lysosomal acidification, and activation of autophagy [1]. It is supplied as a powder with high purity (≥98% to ≥99.32% by HPLC) and is soluble in DMSO (≥74 mg/mL) but insoluble in water and ethanol . EN6 is intended exclusively for research use and has been cited in peer-reviewed publications including Nature Chemical Biology [1].

Target Covalent engagement of ATP6V1A Cys277
Pathway mTORC1-selective inhibition, mTORC2/AKT-sparing
Context Autophagy and lysosomal acidification studies

Why EN6 Cannot Be Substituted


Generic autophagy modulators such as mTOR inhibitors (e.g., Torin1, rapamycin) or lysosomal inhibitors (e.g., chloroquine) cannot functionally substitute for EN6 due to fundamental mechanistic differences. Torin1 inhibits both mTORC1 and mTORC2 via ATP competition, whereas EN6 acts upstream on the v-ATPase-Ragulator complex to selectively block mTORC1 signaling without affecting mTORC2-dependent AKT phosphorylation [1]. Rapamycin, an allosteric mTORC1 inhibitor, fails to completely suppress mTORC1 activity and exhibits substrate-selective inhibition [2]. Chloroquine inhibits lysosomal acidification, whereas EN6 enhances it [3]. EN6's covalent binding to ATP6V1A Cys277 [1] provides a unique mode of action that cannot be replicated by these agents. Therefore, experiments requiring specific v-ATPase engagement, complete mTORC1 inhibition, or enhanced lysosomal acidification necessitate the use of EN6, and substitution with generic compounds will produce distinct experimental outcomes that may not align with research objectives.

Torin1
ATP-competitive inhibitor suppresses both mTORC1 and mTORC2; mTORC2/AKT signaling may confound autophagy interpretation.
Rapamycin
Allosteric mTORC1 inhibitor shows substrate-selective inhibition and incomplete mTORC1 blockade; p62 clearance endpoint may differ.
Chloroquine
Lysosomal inhibitor reduces acidification, opposite to EN6's enhancement effect; autophagic flux endpoints may shift inversely.

EN6 Comparative Evidence


Selective mTORC1 Inhibition vs. Torin1

EN6 selectively inhibits mTORC1 without affecting mTORC2-dependent AKT phosphorylation, in contrast to the ATP-competitive mTOR inhibitor Torin1 which suppresses both complexes [1]. In HEK293A cells, EN6 (25 μM, 1 h) completely inactivated mTORC1 signaling as shown by reduced phosphorylation of S6K1 and 4EBP1, yet AKT phosphorylation (Ser473) remained unaffected [1]. Torin1, at comparable mTORC1-inhibitory concentrations, also inhibits mTORC2 (IC50 ~10 nM) and reduces AKT phosphorylation [2]. This differential selectivity is critical for studies requiring mTORC1-specific blockade without confounding mTORC2-mediated feedback signaling [1].

mTORC1 vs. mTORC2 Selectivity
Head-to-head
EN6: AKT phosphorylation unchanged at 50 µM; Torin1: reduced p-AKT at ≥0.25 µM
mTORC1-selective, no mTORC2 suppression in reported conditions
HEK293A cells; EN6 25–50 µM, Torin1 0.25–1 µM
Autophagy mTOR Signaling Covalent Inhibitor

In Vivo Autophagy Activation vs. Rapamycin

In a direct head-to-head in vivo study, EN6 (50 mg/kg, i.p., 4 h) and rapamycin (10 mg/kg, i.p., 4 h) were compared in C57BL/6 male mice [1]. Both compounds significantly reduced mTORC1 signaling as measured by p-S6 levels in heart and skeletal muscle [1]. EN6 treatment led to a significant increase in LC3BII levels (autophagy marker) in both tissues, whereas rapamycin's effect on LC3BII was less pronounced [1]. Notably, EN6 significantly reduced p62 levels in both heart and skeletal muscle, indicating enhanced autophagic flux, while rapamycin did not achieve significant p62 reduction [1]. This demonstrates that EN6 is an effective in vivo autophagy activator with a profile distinct from rapamycin.

In Vivo Autophagy Flux
Head-to-head
EN6 reduced p62 in heart (p=6.4×10⁻⁴) and muscle (p=2.2×10⁻³); rapamycin did not achieve significant p62 reduction
Supports p62 clearance endpoint in cardiac and skeletal muscle
C57BL/6 male mice, i.p., 4 h; EN6 50 mg/kg, rapamycin 10 mg/kg
In Vivo Pharmacology mTORC1 Signaling Autophagy

TDP-43 Aggregate Clearance via Lysosomal Activation

EN6 promotes the clearance of TDP-43 aggregates, a pathological hallmark of frontotemporal dementia and amyotrophic lateral sclerosis (ALS) [1]. In a GFP-TDP43 U2OS osteosarcoma cell line model, treatment with EN6 (50 μM, 4 h) significantly reduced TDP-43 aggregate burden [1]. This clearance was shown to be lysosome-dependent, as it was blocked by the lysosomal inhibitor bafilomycin A1 [1]. Unlike mTOR inhibitors that primarily initiate autophagy, EN6 uniquely enhances lysosomal acidification via v-ATPase activation, facilitating the degradation of autophagic cargo such as aggregated proteins [1]. This dual mechanism—mTORC1 inhibition plus lysosomal enhancement—is not observed with conventional autophagy modulators.

TDP-43 Aggregate Clearance
Reported
EN6 (50 µM, 4 h) reduced GFP-TDP43 aggregates; blocked by bafilomycin A1
Supports lysosomal degradation endpoint in TDP-43 model
GFP-TDP43 U2OS cell line; lysosome-dependent mechanism
Neurodegeneration Protein Aggregation Frontotemporal Dementia

Covalent Binding to ATP6V1A Cys277

EN6's autophagy-activating activity is strictly dependent on its covalent modification of cysteine 277 in the ATP6V1A subunit of the v-ATPase [1]. In ATP6V1A knockdown cells rescued with a C277A or C277S mutant (which cannot be covalently modified), EN6 failed to inhibit mTORC1 signaling, increase LC3BII levels, or promote p62 degradation [1]. This demonstrates that EN6's covalent engagement of ATP6V1A Cys277 is the sole driver of its pharmacological effects. In contrast, mTOR inhibitors like Torin1 and rapamycin do not require covalent target engagement [2]. This covalent mechanism provides a sustained pharmacodynamic effect and ensures that observed phenotypes are specifically attributable to v-ATPase modulation.

Covalent Cys277 Engagement
Class-level
Activity abolished in C277A/C277S ATP6V1A mutants; reversible inhibitors retain activity
Covalent binding required for mTORC1 inhibition and autophagy effects
ATP6V1A knockdown HEK293A rescue model
Covalent Inhibitor ATP6V1A v-ATPase

ATP6V1A Biochemical IC50

In a cell-free biochemical assay, EN6 targets recombinant human ATP6V1A protein with an IC50 of 1.7 μM . This value provides a quantitative benchmark for target engagement and can be used to guide concentration selection in cellular and biochemical experiments. While this IC50 is higher (less potent) than those of some mTOR inhibitors (e.g., Torin1 IC50 for mTOR ~2-10 nM [1]), EN6's covalent mechanism and unique dual action on v-ATPase activity and mTORC1 signaling distinguish its pharmacological profile. The 1.7 μM IC50 reflects the concentration required for half-maximal covalent modification of ATP6V1A Cys277 in a recombinant protein context.

ATP6V1A IC50
Assay context
1.7 µM
Assay potency context; higher cellular working concentrations typically required
Recombinant human ATP6V1A, cell-free assay
IC50 ATP6V1A Enzymatic Assay

EN6 Applications


In Vivo Muscle Autophagy Activation

Based on direct in vivo evidence showing EN6 (50 mg/kg, i.p.) reduces mTORC1 signaling (p-S6) and increases autophagic flux (LC3BII increase, p62 decrease) in mouse heart and skeletal muscle [1], EN6 is well-suited for preclinical studies investigating autophagy modulation in muscle physiology, cardiac function, and metabolic disorders. Its ability to clear p62 distinguishes it from rapamycin in these tissues [1].

TDP-43 Proteinopathy Research

EN6 has demonstrated lysosome-dependent clearance of TDP-43 aggregates in cellular models [1], making it a valuable tool for investigating therapeutic strategies in frontotemporal dementia (FTD), amyotrophic lateral sclerosis (ALS), and related TDP-43 proteinopathies. Its dual mechanism—enhancing both autophagy initiation (via mTORC1 inhibition) and lysosomal degradation capacity (via v-ATPase activation)—addresses two critical nodes in proteostasis that are often dysfunctional in neurodegeneration [1].

v-ATPase Function & mTORC1 Recruitment Studies

EN6's covalent targeting of ATP6V1A Cys277 provides a unique chemical biology probe for dissecting v-ATPase function in the context of mTORC1 signaling [1]. The availability of ATP6V1A C277A/C277S mutant rescue systems [1] allows researchers to definitively attribute observed phenotypes to EN6's specific covalent engagement. This is particularly valuable for studies investigating the v-ATPase-Ragulator-Rag GTPase axis and its role in nutrient sensing [1].

mTORC1-Specific Autophagy Assays

For cell-based experiments where mTORC2/AKT signaling must remain intact (e.g., to avoid confounding effects on cell survival, proliferation, or feedback loops), EN6 is the preferred tool over ATP-competitive mTOR inhibitors like Torin1 [1]. At concentrations that fully inhibit mTORC1 (25-50 μM), EN6 does not affect AKT phosphorylation (Ser473), preserving mTORC2-dependent signaling [1].

Application
Selection Property
Validation Focus
Skeletal/cardiac muscle autophagy studies
p62 clearance endpoint
In vivo autophagic flux assays
TDP-43 aggregate clearance models
Lysosome-dependent degradation
TDP-43 clearance and bafilomycin-sensitive assays
v-ATPase–Ragulator axis studies
Covalent Cys277 target engagement
Mutant rescue validation (C277A/S)
mTORC1-selective autophagy assays
mTORC2/AKT-sparing profile
AKT phosphorylation (Ser473) monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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